![molecular formula C6H8O2 B1420772 1-(Oxetan-3-ylidene)propan-2-one CAS No. 1221819-47-1](/img/structure/B1420772.png)
1-(Oxetan-3-ylidene)propan-2-one
Overview
Description
1-(Oxetan-3-ylidene)propan-2-one, also known as oxetane-3-one or oxetanone, is a heterocyclic compound belonging to the oxetane family of compounds. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 59 °C and a melting point of -10 °C. Oxetane-3-one is an important chemical intermediate used in the synthesis of a wide variety of organic compounds and materials, such as pharmaceuticals, agrochemicals, polymers, and dyes. In addition, oxetane-3-one has potential applications in the fields of medicinal chemistry, nanotechnology, and biochemistry.
Scientific Research Applications
Pharmaceutical Applications
1-(Oxetan-3-ylidene)propan-2-one is used as a novel scaffold or building block in drug development. Its structure is beneficial for creating new pharmacophores, which are essential for the development of new pharmaceuticals .
Material Science Applications
This compound is utilized in material science for the synthesis of new materials. It serves as an intermediate in creating compounds with desired properties for various applications .
Chemical Synthesis Applications
In chemical synthesis, 1-(Oxetan-3-ylidene)propan-2-one is used for the preparation of NH-heterocyclic derivatives and aromatic heterocycles. It’s a key intermediate in synthesizing oxetan-3-ones, which are valuable in creating a wide range of organic compounds .
properties
IUPAC Name |
1-(oxetan-3-ylidene)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPBABRNMYQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-ylidene)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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